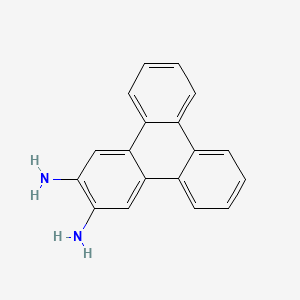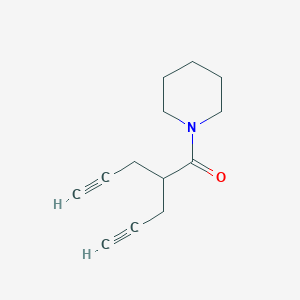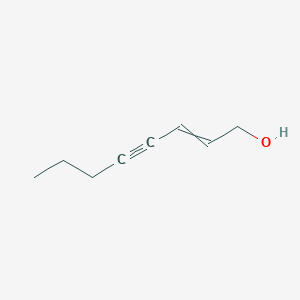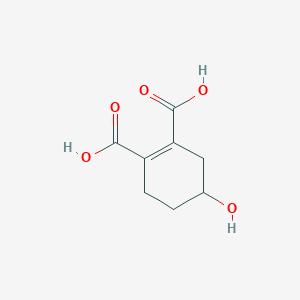![molecular formula C12H15NO6 B14254530 Dimethyl 2,2'-[(4-amino-1,2-phenylene)bis(oxy)]diacetate CAS No. 169180-87-4](/img/structure/B14254530.png)
Dimethyl 2,2'-[(4-amino-1,2-phenylene)bis(oxy)]diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2’-[(4-amino-1,2-phenylene)bis(oxy)]diacetate is an organic compound with a complex molecular structure It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-[(4-amino-1,2-phenylene)bis(oxy)]diacetate typically involves the reaction of 4-amino-1,2-dihydroxybenzene with dimethyl oxalate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base like sodium hydroxide, to facilitate the esterification process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants into the desired product.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 2,2’-[(4-amino-1,2-phenylene)bis(oxy)]diacetate involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,2’-[(4-amino-1,2-phenylene)bis(oxy)]diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups into amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, halogenated, and quinone derivatives.
Applications De Recherche Scientifique
Dimethyl 2,2’-[(4-amino-1,2-phenylene)bis(oxy)]diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers and other advanced materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Dimethyl 2,2’-[(4-amino-1,2-phenylene)bis(oxy)]diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2,2’-[(4-methyl-1,2-phenylene)bis(oxy)]diacetate
- Dimethyl 2,2’-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate
- Dimethyl 2,2’-[(2-bromo-1,4-phenylene)bis(oxy)]diacetate
Uniqueness
Dimethyl 2,2’-[(4-amino-1,2-phenylene)bis(oxy)]diacetate is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from its similar counterparts.
Propriétés
Numéro CAS |
169180-87-4 |
|---|---|
Formule moléculaire |
C12H15NO6 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
methyl 2-[4-amino-2-(2-methoxy-2-oxoethoxy)phenoxy]acetate |
InChI |
InChI=1S/C12H15NO6/c1-16-11(14)6-18-9-4-3-8(13)5-10(9)19-7-12(15)17-2/h3-5H,6-7,13H2,1-2H3 |
Clé InChI |
FYDKFAQTEHBMNT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COC1=C(C=C(C=C1)N)OCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine;hydrochloride](/img/structure/B14254451.png)
![3,6-Dioxabicyclo[3.1.0]hexane, 1-pentyl-](/img/structure/B14254459.png)

![Spiro[cyclobutane-1,9'-[9H]fluoren]-3-one](/img/structure/B14254470.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]-](/img/structure/B14254484.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole)](/img/structure/B14254487.png)
![(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol](/img/structure/B14254490.png)
![N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14254493.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methylphenyl)-1,3,5-triazine]](/img/structure/B14254496.png)

![2,2'-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine](/img/structure/B14254504.png)


